2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Overview
Description
2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted quinazoline intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-N-(2,5-dimethylphenyl)-4-N-(methyl)quinazoline-2,4-diamine: Similar structure but with a methyl group instead of the oxolan-2-ylmethyl group.
2-N-(2,5-dimethylphenyl)-4-N-(ethyl)quinazoline-2,4-diamine: Similar structure but with an ethyl group instead of the oxolan-2-ylmethyl group.
Uniqueness
The presence of the oxolan-2-ylmethyl group in 2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine may confer unique chemical and biological properties, such as increased solubility or specific interactions with biological targets.
Properties
IUPAC Name |
2-N-(2,5-dimethylphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-9-10-15(2)19(12-14)24-21-23-18-8-4-3-7-17(18)20(25-21)22-13-16-6-5-11-26-16/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULSDZCQFSVQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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